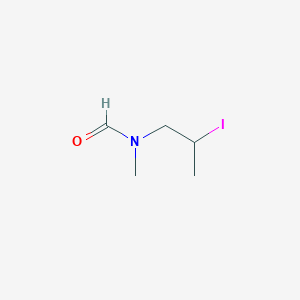
4-(2-carbamoylhydrazinyl)-1H-imidazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Carbamoylhydrazinyl)-1H-imidazole-5-carboxamide is a heterocyclic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an imidazole ring substituted with carbamoylhydrazinyl and carboxamide groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-carbamoylhydrazinyl)-1H-imidazole-5-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of an imidazole derivative with a carbamoylhydrazine compound. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process. The reaction mixture is then heated to a specific temperature to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and advanced analytical techniques ensures consistent quality and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(2-Carbamoylhydrazinyl)-1H-imidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often under the influence of catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
4-(2-Carbamoylhydrazinyl)-1H-imidazole-5-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-carbamoylhydrazinyl)-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminocarbonyl)hydrazinyl-2,5-dihydroxy-1H-pyrrole-3-carboxamide: A similar compound with a pyrrole ring instead of an imidazole ring.
4-(2-Carbamoylhydrazinyl)-2,5-dihydroxy-1H-pyrrole-3-carboxamide: Another related compound with a different substitution pattern.
Uniqueness
4-(2-Carbamoylhydrazinyl)-1H-imidazole-5-carboxamide is unique due to its specific substitution pattern and the presence of both carbamoylhydrazinyl and carboxamide groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
CAS No. |
89608-72-0 |
|---|---|
Molecular Formula |
C5H8N6O2 |
Molecular Weight |
184.16 g/mol |
IUPAC Name |
4-(2-carbamoylhydrazinyl)-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C5H8N6O2/c6-3(12)2-4(9-1-8-2)10-11-5(7)13/h1,10H,(H2,6,12)(H,8,9)(H3,7,11,13) |
InChI Key |
ZDSZOOXYJYZPRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1)C(=O)N)NNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Acetyl-6-methoxy-9-oxa-1,4-dithiaspiro[4.5]decan-10-one](/img/structure/B14385370.png)

![Methyl 2-({[(prop-2-en-1-yl)oxy]carbonyl}sulfamoyl)benzoate](/img/structure/B14385388.png)
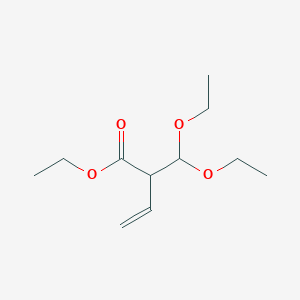
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B14385411.png)
![2-Cyano-5-[(furan-2-yl)oxy]penta-2,4-dienoic acid](/img/structure/B14385412.png)
![5-[(But-3-en-2-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14385413.png)
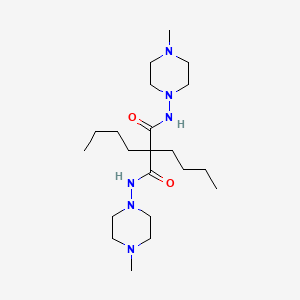
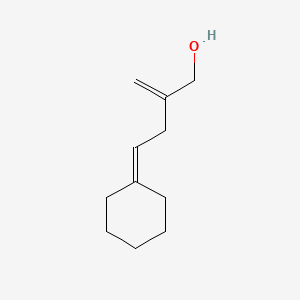
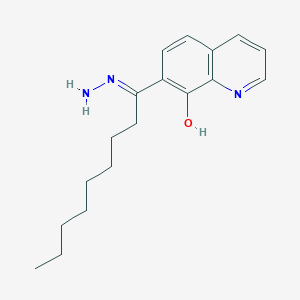
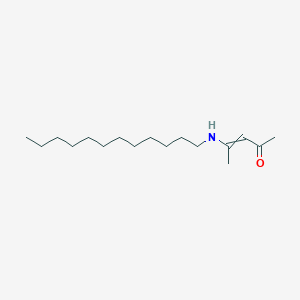
![4-Methylidenespiro[4.7]dodecan-1-one](/img/structure/B14385436.png)
![6-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14385444.png)
